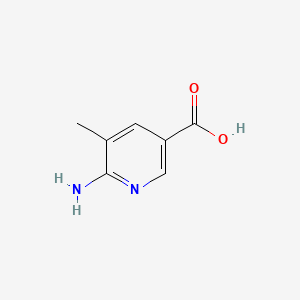

6-Amino-5-methylnicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-5-methylnicotinic acid is a versatile chemical compound used in various scientific research areas. Its applications include drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. It has a molecular weight of 152.15 g/mol .

Synthesis Analysis

The synthesis methods of similar compounds mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

The molecular structure of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, capillary electrophoresis, and nuclear magnetic resonance . These methods provide detailed insights into the molecular structure and interactions of the compound.Chemical Reactions Analysis

The chemical reactions involving 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as UV detection, pre-column derivatization, and reversed-phase chromatography . These methods provide insights into the chemical reactions and interactions of the compound with other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-methylnicotinic acid can be analyzed using various methods such as hydrophilic interaction chromatography coupled with isotope dilution mass spectrometry . These methods provide insights into the physical and chemical properties of the compound.Applications De Recherche Scientifique

Pharmaceutical Applications

6-Amino-5-methylnicotinic acid: is a derivative of nicotinic acid, which is an essential nutrient for humans and animals. It has been used as an antipelagic agent and is crucial in maintaining healthy skin, efficient metabolism, and mental health. The compound can be synthesized from tryptophan by plants and animals but is not always bioavailable. Its deficiency leads to diseases such as dermatitis, diarrhea, and dementia .

Industrial Synthesis

On an industrial scale, nicotinic acid derivatives are primarily produced synthetically from related pyridine compounds. The global market size for nicotinic acid was valued at USD 614 million in 2019, indicating its significant industrial demand. The synthesis process often involves oxidation reactions, which are being reviewed for more ecological methods .

Feed Additive

A large portion of the produced nicotinic acid (63% as of 2014) is intended as a feed additive. It is essential for the life of animals under stress with disturbed intestinal microflora, especially farm animals. A deficiency in nicotinic acid derivatives impairs animal reproduction and growth .

Food Additive and Nutritional Supplement

Nicotinic acid and its derivatives are added to food to enhance its nutritional value. As a vitamin PP component, it helps reduce fatigue and supports mental health. It also had a historical role in treating pellagra, a disease affecting the skin, gastrointestinal tract, and nervous system .

Green Chemistry

There is a push for developing ecological methods to produce nicotinic acid and its derivatives, including 6-Amino-5-methylnicotinic acid , from commercially available raw materials. This is part of the broader initiative within green chemistry to reduce environmental impact and manage by-products effectively .

Safety and Hazards

Orientations Futures

The future directions of research involving 6-Amino-5-methylnicotinic acid could involve its use in various scientific research areas such as drug synthesis, studying protein-ligand interactions, and designing novel pharmaceutical compounds. Additionally, the annual world production of amino acids is expected to reach ten million tons by 2022 , indicating a growing interest in amino acid research.

Mécanisme D'action

Target of Action

It is structurally similar to imazapic, a selective pre- and post-emergent herbicide . Imazapic inhibits the production of amino acids necessary for cell division and growth by targeting the enzyme acetohydroxyacid synthase (AHAS) .

Mode of Action

Based on its structural similarity to imazapic, it may also inhibit the enzyme ahas, leading to a disruption in the synthesis of essential amino acids and thus inhibiting cell division and growth .

Biochemical Pathways

The inhibition of ahas by similar compounds affects the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth .

Pharmacokinetics

A compound with similar structure, 6-methylnicotine, has been studied, and it was found that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .

Result of Action

The inhibition of ahas can lead to a decrease in the synthesis of essential amino acids, disrupting protein synthesis and cell growth .

Action Environment

They may persist in soil systems but usually degrade quickly in aquatic systems via photolysis .

Propriétés

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167626-78-0 |

Source

|

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)